5-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features both a piperidine ring and a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The piperidine ring can be introduced through various methods, including hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize scalable reactions and cost-effective catalysts to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole or piperidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or ligand.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-amine share structural similarities.
Triazole derivatives: Compounds such as 1,2,3-triazole-4-carboxylic acid and 1,2,3-triazole-4-amine are structurally related.
Uniqueness
5-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its combination of both piperidine and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound in research and development .
Biological Activity
5-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1691011-35-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This triazole derivative exhibits a variety of pharmacological properties, making it a candidate for further investigation in therapeutic applications.
The chemical structure of this compound is characterized by the following properties:
Property | Value |
---|---|
Chemical Formula | C8H12N4O2 |
Molecular Weight | 196.21 g/mol |
IUPAC Name | This compound |
PubChem CID | 122163375 |
Anticancer Activity
Recent studies have demonstrated that triazole derivatives, including this compound, exhibit significant anticancer activity. Research indicates that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- In vitro Studies : The compound showed promising results against hepatocellular carcinoma (HCC) cell lines with an IC50 value indicating effective inhibition of cell growth .
The mechanism through which this compound exerts its anticancer effects includes:
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells by degrading respiratory chain complex subunits.
- Inhibition of Tumor Growth : In vivo studies have reported that this compound significantly inhibits tumor growth in animal models compared to standard treatments like sorafenib .
Antimicrobial Activity
In addition to its anticancer properties, this triazole derivative has shown antimicrobial activity against various pathogenic bacteria:
Bacterial Strain | Activity Level |
---|---|
Staphylococcus aureus | Moderate |
Escherichia coli | Moderate |
Bacillus subtilis | High |
Studies indicate that compounds related to triazoles can exhibit antibacterial properties primarily against Gram-positive bacteria .
Structure-Activity Relationship (SAR)
The biological activity of 5-(Piperidin-4-yl)-1H-1,2,3-triazole derivatives is influenced by structural modifications. Variations in the piperidine ring and substituents on the triazole core can enhance or diminish their biological efficacy. For instance:
- Modifications at the 4-position of the triazole ring significantly affect anti-proliferative activity against cancer cell lines.
Case Studies
Several case studies highlight the therapeutic potential of triazole derivatives:
- Study on HepG2 Cells : A study demonstrated that triazole derivatives exhibited IC50 values less than 25 μM against HepG2 cells, indicating strong anti-proliferative effects .
- Combination Therapy : Research suggests that combining triazole derivatives with existing chemotherapeutic agents may enhance efficacy and reduce resistance in cancer treatment protocols.
Properties
Molecular Formula |
C8H12N4O2 |
---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
5-piperidin-4-yl-2H-triazole-4-carboxylic acid |
InChI |
InChI=1S/C8H12N4O2/c13-8(14)7-6(10-12-11-7)5-1-3-9-4-2-5/h5,9H,1-4H2,(H,13,14)(H,10,11,12) |
InChI Key |
YAIMBVDDXPHFMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NNN=C2C(=O)O |
Origin of Product |
United States |
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